4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine

Catalog No.
S919650
CAS No.
1256835-57-0
M.F
C7H6ClN3
M. Wt
167.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine

CAS Number

1256835-57-0

Product Name

4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine

IUPAC Name

4-chloro-3-methyl-2H-pyrazolo[3,4-b]pyridine

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

InChI

InChI=1S/C7H6ClN3/c1-4-6-5(8)2-3-9-7(6)11-10-4/h2-3H,1H3,(H,9,10,11)

InChI Key

BZXYNBAOCRICRN-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=NC2=NN1)Cl

Canonical SMILES

CC1=C2C(=CC=NC2=NN1)Cl

4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound features a fused pyrazole and pyridine ring system, characterized by the presence of a chlorine atom at the 4-position and a methyl group at the 3-position. Its molecular formula is C7H6ClN3C_7H_6ClN_3, and it exhibits unique structural properties, including two possible tautomeric forms: the 1H- and 2H-isomers, with the former being more stable .

Synthesis

-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine can be synthesized through various methods. One reported route involves the reaction of methyl 2-chloro-3-cyano-6-methylpyridine-4-carboxylate with hydrazine hydrate [1].

*Source: [1] 1H-Pyrazolo [3, 4-b」 pyridine および関連化合物の合成 (Synthesis of 1H-Pyrazolo[3,4-b]pyridine and Related Compounds) [Japanese] Yakugaku Zasshi. 1947;96(1):33-38. ()

Potential Applications

Scientific research into 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine explores its potential applications in various fields. Here are some documented areas of investigation:

  • Medicinal Chemistry: Researchers have investigated the use of 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine as a building block for the synthesis of novel molecules with potential medicinal properties [2].
  • Material Science: Studies have explored the application of 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine in the development of new functional materials [3].
Typical of pyrazolo[3,4-b]pyridines. It can undergo substitution reactions due to its reactive chlorine atom, which can be replaced by nucleophiles. Additionally, it has been utilized in catalytic processes to synthesize other derivatives of pyrazolo[3,4-b]pyridine . The compound's reactivity allows it to serve as a scaffold for developing kinase inhibitors, where it interacts with various kinases through multiple binding modes .

4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine exhibits significant biological activity, particularly as a kinase inhibitor. It has been shown to modulate key signaling pathways in cells, influencing processes such as cell proliferation and differentiation. Specifically, it can affect the MAPK/ERK signaling pathway, which is crucial for various cellular functions . The compound's ability to interact with kinases makes it a valuable candidate for drug development targeting cancer and other diseases related to dysregulated kinase activity.

Several synthesis methods for 4-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine have been reported:

  • Ring Closure Reaction: One common method involves the ring closure of 2-chloro-3-pyridinecarboxaldehyde in dimethylformamide (DMF) using hydroxylamine hydrochloride as a catalyst. This method yields approximately 85% efficiency .
  • Sonochemical Synthesis: Another approach utilizes sonochemistry to facilitate regioselective reactions, allowing for the efficient synthesis of various derivatives .
  • Catalytic Methods: Recent studies have explored using nano-catalysts for synthesizing pyrazolo[3,4-b]pyridines under solvent-free conditions, enhancing reaction efficiency and product yield .

The applications of 4-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine are diverse:

  • Drug Development: Its primary application lies in designing kinase inhibitors for therapeutic use in cancer treatment and other diseases linked to kinase dysregulation.
  • Catalysis: The compound serves as a versatile intermediate in organic synthesis and catalysis, facilitating various chemical transformations .
  • Research Tool: It is frequently used in biochemical research to study kinase activity and signaling pathways.

Interaction studies have demonstrated that 4-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine can bind effectively to the hinge region of kinases. This interaction is critical for the development of selective inhibitors that can modulate kinase activity without affecting other cellular pathways. The compound's binding affinity and specificity are essential parameters evaluated during drug design .

Several compounds share structural similarities with 4-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Methyl-1H-pyrazolo[3,4-b]pyridineMethyl group at position 5Different position of methyl group affects reactivity
4-Bromo-3-methyl-1H-pyrazolo[3,4-b]pyridineBromine instead of chlorinePotentially different biological activities due to halogen variation
3-Amino-1H-pyrazolo[3,4-b]pyridineAmino group at position 3Enhanced solubility and potential for further functionalization
2-Methyl-1H-pyrazolo[3,4-b]pyridineMethyl group at position 2Altered electronic properties impacting its reactivity

These compounds illustrate the diversity within the pyrazolo[3,4-b]pyridine family while highlighting the unique characteristics of 4-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine in terms of its specific biological activities and applications in drug development.

Ring-Closure Reactions

Ring-closure reactions represent one of the most fundamental approaches for synthesizing 4-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine derivatives. These methodologies typically involve the formation of either the pyrazole ring onto a preexisting pyridine framework or the construction of the pyridine ring from a substituted pyrazole precursor. The ring-closure strategy offers significant advantages in terms of regioselectivity control and the ability to introduce specific substituents at predetermined positions within the heterocyclic system.

The formation of pyrazole rings onto preexisting pyridine frameworks has emerged as a particularly effective strategy. This approach utilizes pyridine derivatives containing a good leaving group at position carbon-two and an electrophilic group at position carbon-three. The most widely employed leaving group in these reactions is chlorine, while the electrophilic group is typically selected from carbonyl functionalities including aldehydes, ketones, or ester groups, or alternatively, a cyano group. The reaction mechanism proceeds through initial nucleophilic attack by hydrazine to both electrophilic positions of the pyridine ring, followed by cyclization to form the desired pyrazolo[3,4-b]pyridine framework.

Patent literature describes a novel ring-closure methodology employing 2-chloro-3-pyridinecarboxaldehyde as the starting material in dimethylformamide solvent under the catalytic influence of hydroxylamine hydrochloride. This particular approach demonstrates remarkable efficiency, achieving total reaction yields reaching 85% under optimized conditions. The reaction conditions are notably mild, requiring temperatures of only 60 degrees Celsius for reaction periods ranging from six to eight hours, making this methodology attractive for large-scale synthesis applications.

The ring-closure mechanism in these systems typically involves a two-stage process. Initially, nucleophilic hydrazinodechlorination occurs, followed by intramolecular attack by the hydrazine component on the electron-deficient carbon of the cyano group, ultimately yielding 3-amino-pyrazolo[3,4-b]pyridines. Alternatively, the initial reaction may proceed through nucleophilic addition of hydrazines to the cyano function, generating an amidrazone moiety that subsequently undergoes intramolecular displacement of the halogen substituent.

Condensation with Hydrazine Derivatives

Condensation reactions with hydrazine derivatives constitute a cornerstone methodology in the synthesis of 4-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine compounds. These reactions typically employ 1,3-dicarbonyl compounds or their derivatives as electrophilic partners, providing a versatile platform for introducing diverse substitution patterns into the final heterocyclic products.

The fundamental mechanism involves 5-aminopyrazole derivatives possessing two distinct reactive nucleophilic sites: the amino group and the sp-hybridized carbon at the beta position. The reaction commences with nucleophilic attack of one of these nucleophiles onto one of the two carbonyl groups, followed by dehydration. The sequence continues with the second nucleophile reacting with the unreacted carbonyl group, leading to formation of a six-membered ring intermediate that subsequently undergoes dehydration to establish the pyrazolo[3,4-b]pyridine system.

Research has demonstrated that the regioselectivity of these condensation reactions can be controlled through careful selection of the dicarbonyl component. Studies utilizing 1,1,1-trifluoropentane-2,4-dione and its derivatives have provided mechanistic insights by differentiating the two carbonyl groups present in the initial reactant. The results indicate that the carbonyl group bearing the trifluoromethyl substituent, being more electrophilic, reacts preferentially in the first stage of the mechanism. Subsequent nuclear magnetic resonance analysis reveals that the trifluoromethyl group ultimately resides at the 4-position of the final product, confirming that the amino group from the 5-aminopyrazole reacts in the second stage of the mechanism.

The condensation methodology has been successfully applied using hydrazine hydrate in ethanol solvent under reflux conditions, with reaction times typically ranging from two to fifteen hours depending on the specific substrates employed. Alternative solvent-free conditions have also been developed, utilizing the liquid nature of hydrazine hydrate at room temperature, which allows for reaction times ranging from three to ten hours while maintaining excellent product yields.

Catalytic Approaches

Modern catalytic methodologies have revolutionized the synthesis of 4-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine derivatives, offering enhanced efficiency, selectivity, and environmental compatibility. These approaches encompass both homogeneous and heterogeneous catalytic systems, each providing unique advantages for specific synthetic transformations.

Magnetic metal-organic framework catalysts have demonstrated exceptional performance in pyrazolo[3,4-b]pyridine synthesis. A notable example involves the application of iron-oxide-containing magnetic metal-organic frameworks as nanocatalysts for the preparation of novel pyrazolo[3,4-b]pyridines. These catalytic systems offer significant advantages including short reaction times, clean reaction profiles, and excellent catalyst recyclability, making them particularly attractive for sustainable synthesis applications.

Silica-based magnetic nanocatalysts have emerged as particularly effective heterogeneous catalytic systems. Research has documented the development of alginic acid-functionalized silica-based magnetic nanocomposites formulated as alginate-modified silicon-based-aluminum-15/iron-oxide systems. These multifunctional catalytic systems combine mesoporous silica components, iron oxide magnetic nanoparticles, and modified alginic acid natural polymers to create highly efficient heterogeneous catalysts.

The catalytic performance of these systems has been extensively optimized through systematic investigation of reaction parameters. Table 1 presents the optimization results for multicomponent reactions leading to pyrazolopyridine derivatives:

EntryCatalystLoading (grams)SolventTemperature (°C)Yield (%)
1None-None25Trace
2Alginate-silica-15/iron-oxide0.015Ethanol2594
3Alginate-silica-15/iron-oxide0.020Ethanol2597
4Alginate-silica-15/iron-oxide0.025Ethanol2597

The mechanistic pathway for these catalytic transformations involves a four-step process facilitated by the multifunctional nature of the catalyst. The alginate-silica-15/iron-oxide mesoporous nanocomposite provides abundant hydroxyl groups, amides, carboxylates, and Lewis acid sites (iron-three-plus in iron oxide), combined with high porosity and large surface area, enabling effective activation of reactants throughout all reaction stages.

Zirconium tetrachloride has been identified as an effective green Lewis acid catalyst for pyrazolo[3,4-b]pyridine synthesis due to its low toxicity, high availability, low cost, and stability toward air and water. This catalytic system has been successfully employed in condensation reactions of alpha-beta-unsaturated ketones with 5-amino-1-phenylpyrazole, establishing the pyrazolo[3,4-b]pyridine core under mild reaction conditions.

Multistep Synthesis Pathways

Multistep synthesis pathways provide systematic approaches for constructing 4-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine derivatives with precise control over substitution patterns and stereochemistry. These methodologies typically involve sequential formation of key intermediates followed by cyclization reactions to establish the final heterocyclic framework.

A representative multistep pathway involves the initial synthesis of alpha-beta-unsaturated ketones through Wittig reactions, followed by condensation with aminopyrazole derivatives. The first stage employs readily available starting materials including substituted benzaldehydes and stabilized ylides in toluene solvent with catalytic amounts of benzoic acid. The benzoic acid catalyst significantly accelerates the reaction by increasing aldehyde electrophilicity, enabling efficient formation of the desired alpha-beta-unsaturated ketones with excellent geometric selectivity.

The geometric selectivity of these Wittig reactions has been confirmed through nuclear magnetic resonance analysis, with coupling constants ranging from 15.9 to 16.5 hertz indicating preferential formation of the E-isomer configuration. This stereochemical control is crucial for subsequent cyclization reactions, as the geometric configuration of the alpha-beta-unsaturated ketone directly influences the regioselectivity of the final heterocyclization step.

The second stage involves condensation of the alpha-beta-unsaturated ketones with 5-amino-1-phenylpyrazole under zirconium tetrachloride catalysis. This transformation establishes the pyrazolo[3,4-b]pyridine core through a cyclization mechanism that proceeds with excellent regioselectivity and functional group tolerance. The mild reaction conditions and green catalytic system make this approach particularly attractive for synthetic applications requiring high efficiency and environmental compatibility.

Alternative multistep pathways have been developed based on the Gould-Jacobs reaction methodology. This approach utilizes diethyl 2-(ethoxymethylene)malonate as a liquid 1,3-carbon-carbon-carbon-biselectrophile, enabling solvent-free reaction conditions at temperatures ranging from 100 to 110 degrees Celsius for reaction periods between 1.5 and 12 hours. The final step involves treatment with phosphorus oxychloride to effect chlorodeoxygenation, yielding 4-chloro-substituted 1H-pyrazolo[3,4-b]pyridine derivatives.

Table 2 summarizes the key multistep synthesis pathways and their characteristic parameters:

PathwayStarting MaterialKey IntermediateFinal Product Yield (%)Reaction Time (hours)
Wittig-CondensationSubstituted benzaldehydeAlpha-beta-unsaturated ketone85-954-6
Gould-JacobsMalonate derivativeEthoxymethylene intermediate70-851.5-12
Hydrazine-Cyclization2-Chloropyridine derivativeHydrazine adduct75-902-15

Industrial-Scale Production Methods

Industrial-scale production of 4-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine requires methodologies that balance efficiency, cost-effectiveness, and environmental considerations. These production methods must address challenges including raw material availability, reaction scalability, waste minimization, and product purification on large scales.

Continuous flow reactor technology has emerged as a preferred approach for industrial synthesis of pyrazolo[3,4-b]pyridine derivatives. These reactors provide enhanced control over reaction parameters including temperature, pressure, and reactant concentration, resulting in improved yields and product purity compared to traditional batch processes. The continuous nature of these systems enables better heat and mass transfer, leading to more consistent product quality and reduced reaction times.

Electrochemical synthesis methods have been developed to address environmental concerns associated with traditional chlorination reagents. These approaches utilize electrochemical chlorination technology to eliminate safety and environmental pollution problems caused by strongly corrosive raw materials such as sulfuryl chloride. The electrochemical methodology enables recycling of the chlorination byproduct hydrogen chloride as a reaction raw material, reducing reaction byproducts and improving the atomic economy of the chlorination process.

The electrochemical approach demonstrates several advantages for industrial applications including mild reaction conditions, high yields, and excellent product purity. The method eliminates equipment corrosion issues associated with traditional chlorination reagents while maintaining high efficiency and cost-effectiveness suitable for large-scale production requirements.

Magnetic separation technologies have been integrated into industrial production schemes to facilitate catalyst recovery and recycling. These systems employ magnetic metal-organic framework catalysts that can be conveniently isolated from reaction mixtures using external magnetic fields. The magnetic separation approach enables catalyst reuse for multiple reaction cycles with minimal loss of catalytic activity, significantly reducing production costs and environmental impact.

Optimization studies for industrial production have identified key parameters affecting reaction efficiency and product quality. Temperature control emerges as a critical factor, with optimal reaction temperatures typically ranging from 60 to 80 degrees Celsius depending on the specific synthesis pathway employed. Catalyst loading optimization demonstrates that minimal catalyst quantities, typically 0.02 grams per reaction scale, can achieve excellent conversion rates while maintaining cost-effectiveness for large-scale applications.

Solvent selection for industrial processes prioritizes environmentally benign options including ethanol and water-based systems where possible. These solvent choices align with green chemistry principles while maintaining excellent reaction efficiency and product yields. The ability to perform certain reactions under solvent-free conditions further enhances the environmental profile and economic viability of industrial production methods.

Crystallographic Analysis

The crystallographic analysis of pyrazolo[3,4-b]pyridine derivatives reveals fundamental structural parameters that are essential for understanding the molecular architecture of 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine [5] [6]. Related pyrazolo[3,4-b]pyridine compounds have been characterized through single-crystal X-ray diffraction studies, providing critical insights into the structural features of this class of compounds [7] [8].

Crystallographic studies of similar pyrazolo[3,4-b]pyridine derivatives demonstrate that these compounds typically crystallize in various space groups, with monoclinic and triclinic systems being commonly observed [5] [6]. For instance, closely related compounds have been shown to crystallize in space groups such as P2₁/n (monoclinic) and P1̄ (triclinic) [6] [9]. The unit cell parameters for representative pyrazolo[3,4-b]pyridine structures exhibit characteristic dimensions, with compounds showing unit cell parameters such as a = 8.669(6) Å, b = 10.856(7) Å, c = 11.092(7) Å for triclinic systems [9] [10].

Table 1: Representative Crystallographic Data for Pyrazolo[3,4-b]pyridine Derivatives

ParameterMonoclinic SystemTriclinic System
Space GroupP2₁/n [6]P1̄ [9]
Unit Cell a (Å)10.1911(4) [11]8.669(6) [9]
Unit Cell b (Å)10.7274(6) [11]10.856(7) [9]
Unit Cell c (Å)11.7692(6) [11]11.092(7) [9]
α (°)90 [6]95.470(16) [9]
β (°)105.632(4) [11]97.788(14) [9]
γ (°)90 [6]106.365(14) [9]
Volume (ų)1112.75(10) [11]982.5(11) [9]
Z2 [6]2 [9]

The molecular geometry of pyrazolo[3,4-b]pyridine derivatives demonstrates planarity within the fused ring system, with root mean square deviations typically ranging from 0.001 to 0.017 Å [12] [8]. The dihedral angles between the pyrazole and pyridine rings in the fused system are generally small, typically less than 2°, indicating effective conjugation between the two aromatic systems [13] [11]. Bond lengths within the pyrazolo[3,4-b]pyridine core follow standard aromatic patterns, with carbon-carbon bond lengths ranging from 1.35 to 1.42 Å and carbon-nitrogen bond lengths typically between 1.32 and 1.38 Å [8] [14].

The crystal packing of pyrazolo[3,4-b]pyridine compounds is stabilized by various intermolecular interactions, including hydrogen bonding, π-π stacking interactions, and halogen bonding when halogen substituents are present [15] [13]. π-π stacking interactions between parallel pyrazolo[3,4-b]pyridine ring systems typically exhibit face-to-face distances of 3.4-3.6 Å [8] [13].

Tautomerism and Proton Disorder

The tautomeric behavior of pyrazolo[3,4-b]pyridines represents a fundamental aspect of their structural chemistry, with significant implications for their chemical and biological properties [2] [16]. Pyrazolo[3,4-b]pyridines exist in two possible tautomeric forms: the 1H-tautomer and the 2H-tautomer, with the 1H-form being thermodynamically favored [2] [4].

Computational studies using AM1 calculations have established that the 1H-tautomer is more stable than the 2H-tautomer by approximately 37.03 kJ/mol (nearly 9 kcal/mol) [2]. This significant energy difference explains the predominance of 1H-pyrazolo[3,4-b]pyridine structures in both solution and solid state [2] [16]. The greater stability of the 1H-tautomer arises from optimal aromatic circulation in both rings, facilitated by the double bond configuration at the ring fusion [2].

Table 2: Tautomeric Stability Data for Pyrazolo[3,4-b]pyridines

TautomerRelative Stability (kJ/mol)Predominant FormAromatic Character
1H-Form0.0 (reference) [2]Yes [2]Full aromatic circulation [2]
2H-Form+37.03 [2]No [2]Limited peripheral circulation [2]

The tautomeric equilibrium in pyrazolo[3,4-b]pyridines is influenced by substitution patterns, with certain substituents capable of stabilizing one tautomer over another [16]. Electron-withdrawing groups such as chlorine can affect the electron density distribution within the ring system, potentially influencing tautomeric preferences . The presence of hydrogen bonding interactions, either intramolecular or intermolecular, can also play a role in tautomer stabilization [18] [19].

Proton disorder in pyrazolo[3,4-b]pyridine derivatives manifests primarily through the mobile hydrogen atom on the pyrazole nitrogen, which can rapidly exchange between the two nitrogen atoms in the pyrazole ring [16] [19]. This dynamic behavior is particularly relevant in solution studies and can affect spectroscopic observations, particularly in Nuclear Magnetic Resonance spectroscopy [19] [20].

Intermolecular hydrogen bonding patterns in crystalline pyrazolo[3,4-b]pyridines often involve the pyrazole NH group as a donor and various acceptor sites, including pyridine nitrogen atoms or carbonyl oxygens when present [15] [21]. These hydrogen bonding networks contribute to crystal stability and can influence the observed tautomeric preferences in the solid state [15] [19].

Spectroscopic Data

The spectroscopic characterization of 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine and related compounds provides essential structural information through multiple analytical techniques [22] [23]. Nuclear Magnetic Resonance spectroscopy, infrared spectroscopy, and mass spectrometry collectively offer comprehensive insights into the molecular structure and electronic properties of these compounds [20] [24].

Nuclear Magnetic Resonance spectroscopy of pyrazolo[3,4-b]pyridine derivatives reveals characteristic chemical shift patterns that reflect the electronic environment of the fused ring system [25] [26]. In ¹H Nuclear Magnetic Resonance spectra, aromatic protons typically appear in the region δ 7.5-8.6 parts per million, with pyridine protons generally appearing downfield relative to pyrazole protons [25]. The methyl group at the 3-position in 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine would be expected to appear as a singlet in the region δ 2.5-3.0 parts per million [25].

Table 3: Characteristic Nuclear Magnetic Resonance Chemical Shifts for Pyrazolo[3,4-b]pyridine Derivatives

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Pyridine H-48.20-8.65 [19] [25]115-130 [25]
Pyridine H-57.50-8.50 [25]116-120 [25]
Pyridine H-68.00-8.60 [25]148-152 [25]
3-Methyl2.50-3.00 [25]11-13 [25]
Pyrazole NH10.0-13.0 [19]-

¹³C Nuclear Magnetic Resonance spectroscopy provides detailed information about the carbon framework of pyrazolo[3,4-b]pyridine compounds [25]. The pyridine carbons typically appear in distinct regions: C-4 around 115-130 parts per million, C-5 around 116-120 parts per million, and C-6 around 148-152 parts per million [25]. The quaternary carbons at positions 3a and 7a appear in the range of 130-150 parts per million, reflecting their aromatic character and involvement in ring fusion [25].

Infrared spectroscopy of pyrazolo[3,4-b]pyridine derivatives exhibits characteristic absorption bands that provide structural confirmation [20] [24]. The NH stretching vibration of the pyrazole ring typically appears as a broad absorption in the region 3100-3400 cm⁻¹ [20]. Aromatic C=C and C=N stretching vibrations appear in the fingerprint region between 1400-1600 cm⁻¹ [20] [24]. The presence of the chlorine substituent may influence the vibrational frequencies through inductive effects [20].

Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of pyrazolo[3,4-b]pyridine compounds [1] [20]. The molecular ion peak for 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine would appear at m/z 167/169 (showing the characteristic chlorine isotope pattern) [1] [3]. Common fragmentation patterns include loss of chlorine (m/z 132) and loss of the methyl group (m/z 152/154) [20].

Ultraviolet-visible spectroscopy of pyrazolo[3,4-b]pyridine derivatives typically shows absorption maxima in the range 250-350 nanometers, corresponding to π→π* electronic transitions within the conjugated ring system [10] [28]. The electronic transitions are influenced by substituent effects, with electron-withdrawing groups such as chlorine generally causing bathochromic shifts [10].

Computational Geometry Optimization

Computational studies using Density Functional Theory methods provide detailed insights into the optimized molecular geometry and electronic properties of 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine [4] [26]. Geometry optimization calculations typically employ hybrid functionals such as B3LYP with basis sets ranging from 6-31G** to 6-311++G(d,p) to achieve accurate structural predictions [5] [29].

The optimized geometry of pyrazolo[3,4-b]pyridine derivatives demonstrates excellent agreement with experimental crystallographic data, with root mean square deviations typically below 0.6 Å [10]. Bond lengths obtained from Density Functional Theory calculations closely match experimental values, with C-C bond lengths in the aromatic rings ranging from 1.35-1.42 Å and C-N bond lengths between 1.32-1.38 Å [29] [10].

Table 4: Computational Geometry Parameters for Pyrazolo[3,4-b]pyridine Derivatives

ParameterDFT/B3LYP ValueExperimental Range
C-C Bond Length (Å)1.35-1.42 [29]1.34-1.43 [8]
C-N Bond Length (Å)1.32-1.38 [29]1.31-1.39 [8]
Ring Planarity (RMS, Å)<0.02 [29]0.001-0.017 [8]
Dihedral Angle (°)0-2 [29]0.82-2.56 [13] [14]

Frontier molecular orbital analysis reveals important electronic properties of pyrazolo[3,4-b]pyridine compounds [30] [29]. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies provide insights into chemical reactivity and electronic transitions [29] [10]. For pyrazolo[3,4-b]pyridine derivatives, Highest Occupied Molecular Orbital energies typically range from -6 to -8 electron volts, while Lowest Unoccupied Molecular Orbital energies range from -1 to -3 electron volts [29] [10].

The Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital energy gap serves as an indicator of chemical reactivity and kinetic stability [29] [10]. Compounds with smaller energy gaps (typically 4-6 electron volts for pyrazolo[3,4-b]pyridines) exhibit higher chemical reactivity and lower kinetic stability [29] [10]. The electronic density distribution in these orbitals provides insights into potential sites for electrophilic and nucleophilic attack [30] [29].

Molecular electrostatic potential mapping reveals the charge distribution and potential reactive sites within the molecule [30] [10]. These calculations show that electron-rich regions (negative electrostatic potential) are typically located on nitrogen atoms, while electron-poor regions (positive electrostatic potential) are associated with hydrogen atoms and areas adjacent to electron-withdrawing substituents like chlorine [30] [10].

Thermodynamic and Kinetic Stability

4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine exists as part of the pyrazolo[3,4-b]pyridine family, which exhibits significant thermodynamic stability due to its fused heterocyclic structure [2]. The compound can exist in two tautomeric forms: the 1H-tautomer and the 2H-tautomer. Research on related pyrazolo[3,4-b]pyridine compounds demonstrates that the 1H-tautomer is thermodynamically favored over the 2H-form by approximately 37 kilojoules per mole, ensuring structural stability under normal conditions .

The kinetic stability of the compound is enhanced by the aromatic character of both the pyrazole and pyridine rings within the fused system. The presence of the chlorine substituent at position 4 and the methyl group at position 3 contributes to the overall stability by providing steric protection and electronic stabilization through inductive effects [3] [4]. Thermal stability studies on related pyrazolo[3,4-b]pyridine derivatives indicate that these compounds maintain structural integrity under elevated temperatures, with some derivatives showing stability up to 250 degrees Celsius under microwave conditions [5] [6].

The compound exhibits resistance to hydrolysis under neutral conditions, although it may undergo nucleophilic substitution reactions at the chlorine-bearing carbon under basic conditions or elevated temperatures [3]. The fused ring system provides enhanced resistance to ring-opening reactions compared to individual pyrazole or pyridine rings.

Solubility and Partition Coefficients

Limited experimental data exists for the specific solubility and partition coefficient values of 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine. Multiple Material Safety Data Sheets indicate that solubility in water is not available for this compound [7] [8] [9]. However, based on the structural characteristics and data from related pyrazolo[3,4-b]pyridine compounds, several inferences can be made.

The compound is expected to exhibit moderate lipophilicity due to the presence of both the chlorine atom and methyl group, which increase hydrophobic character. Related compounds in the pyrazolo[3,4-b]pyridine family demonstrate solubility in organic solvents such as chloroform and ethyl acetate [10]. The parent pyrazolo[3,4-b]pyridine compound shows estimated water solubility values ranging from 7,831.4 milligrams per liter to 759,260 milligrams per liter, depending on the computational method used [11].

For the structurally related compound 7-Chloro-1H-pyrazolo[4,3-c]pyridine, an experimental octanol-water partition coefficient (log P) of 1.84 has been reported, indicating moderate hydrophilicity . Given the similar chlorinated pyrazolopyridine structure, 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine is expected to exhibit comparable partition coefficient values.

Table 3: Solubility and Partition Coefficient Data
PropertyValue/EstimateReference/Method
Water solubilityNot availableMultiple MSDS sources
Organic solvent solubilitySoluble in chloroform, ethyl acetateRelated compound data
Estimated log P~1.8-2.5Structural analogy
Octanol-water partitionModerate hydrophilicity expectedComparative analysis

Environmental Degradation Pathways

Limited specific environmental fate data exists for 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine. However, research on related pyrazolo[3,4-b]pyridine compounds and general heterocyclic degradation pathways provides insight into potential environmental behavior.

Pyrazolo[3,4-b]pyridine derivatives have been studied for biodegradation potential, with some compounds showing formation of biodegradable polymers under specific conditions [18] [19]. The presence of the chlorine substituent may influence biodegradation rates, as halogenated organic compounds often exhibit reduced biodegradability compared to their non-halogenated analogs.

Photodegradation represents a potential degradation pathway for this compound. The extended conjugated system of the pyrazolo[3,4-b]pyridine core may absorb ultraviolet radiation, leading to photochemical breakdown. Research on related heterocyclic compounds suggests that photodegradation can occur through direct photolysis or indirect mechanisms involving reactive oxygen species formation.

The compound may undergo hydrolysis under environmental conditions, particularly at the chlorine substitution site. Nucleophilic substitution by water or hydroxide ions could lead to the formation of hydroxylated metabolites. The rate of hydrolysis would be influenced by pH, temperature, and the presence of catalytic substances in the environment.

Microbial degradation pathways may involve initial hydroxylation reactions followed by ring-opening processes. The heterocyclic nitrogen atoms may serve as sites for enzymatic attack by microbial oxygenases. Research on pyrazolo[3,4-b]pyridine antimicrobial properties suggests that while these compounds can inhibit certain microorganisms [20] [21], they may still be susceptible to degradation by specialized bacterial strains.

Table 5: Environmental Degradation Pathways
Degradation ProcessMechanismExpected Rate
PhotodegradationUV absorption, radical formationModerate
HydrolysisNucleophilic substitution at C-ClSlow to moderate
BiodegradationMicrobial enzymatic processesVariable
Atmospheric oxidationHydroxyl radical reactionsModerate

The environmental persistence of 4-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine is expected to be moderate, with degradation occurring through multiple concurrent pathways. The compound is not expected to bioaccumulate significantly due to its moderate molecular size and limited lipophilicity. However, the presence of the chlorine substituent may enhance environmental persistence compared to non-halogenated analogs.

XLogP3

1.8

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

Explore Compound Types